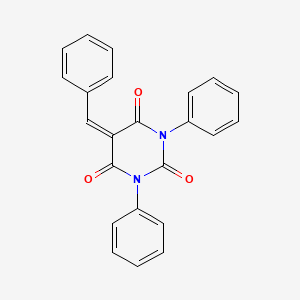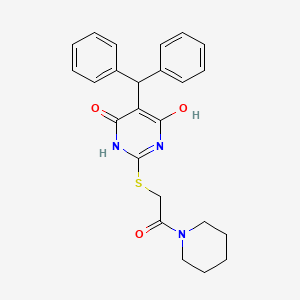![molecular formula C12H8ClN5O5S B3832640 4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B3832640.png)
4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide
Overview
Description
4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide is a complex organic compound known for its applications in various scientific fields. This compound features a benzoxadiazole ring substituted with a chloro and nitro group, making it a versatile molecule in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide typically involves multiple steps:
Formation of the Benzoxadiazole Ring: The initial step involves the formation of the benzoxadiazole ring, often starting with a nitroaniline derivative. This is followed by cyclization with appropriate reagents to form the benzoxadiazole core.
Sulfonamide Formation: The final step involves the reaction of the benzoxadiazole derivative with a sulfonamide precursor under acidic or basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out each step sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro and nitro groups on the benzoxadiazole ring can undergo nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amino group, forming various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzoxadiazoles: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Fluorescent Probes: Used in the development of fluorescent probes for detecting various biological molecules.
Synthetic Intermediates: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Assays: Utilized in assays to detect and quantify biological molecules due to its fluorescent properties.
Medicine
Drug Development: Investigated for potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry
Material Science: Employed in the development of advanced materials with specific optical properties.
Mechanism of Action
The compound exerts its effects primarily through its interaction with biological molecules. The nitro and chloro groups facilitate binding to specific molecular targets, while the benzoxadiazole ring enhances its stability and reactivity. The sulfonamide group is crucial for its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-chloro-7-nitrobenzofurazan: Known for its use in fluorescent labeling.
4-nitro-7-piperazino-2,1,3-benzoxadiazole: Another benzoxadiazole derivative with similar applications.
Uniqueness
4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide is unique due to its combination of functional groups, which confer specific reactivity and binding properties, making it highly versatile in various scientific applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN5O5S/c13-8-5-9(12(18(19)20)11-10(8)16-23-17-11)15-6-1-3-7(4-2-6)24(14,21)22/h1-5,15H,(H2,14,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRFJIFJNVRWDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-])S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-({[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyl]amino}methylene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3832560.png)
![8-amino-3-butyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B3832578.png)
![(5Z)-5-({[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyl]amino}methylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3832586.png)


![4-[2-(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)hydrazin-1-YL]benzene-1-sulfonic acid](/img/structure/B3832614.png)
![2-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenol](/img/structure/B3832622.png)
![4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenol](/img/structure/B3832625.png)
![4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide](/img/structure/B3832628.png)
![3-Butyl-1-{4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-YL)amino]benzenesulfonyl}urea](/img/structure/B3832635.png)
![3-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid](/img/structure/B3832642.png)
![4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-N-(3-methoxy-2-pyrazinyl)benzenesulfonamide](/img/structure/B3832650.png)
![(2S)-1-{4-[(3-ethylphenyl)amino]-4-oxobutanoyl}pyrrolidine-2-carboxamide](/img/structure/B3832663.png)
![2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol](/img/structure/B3832671.png)
